
4-(Benzyloxy)-5-bromo-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-5-bromo-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl group attached to the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-2-methylaniline typically involves multiple steps. One common method is the bromination of 4-(Benzyloxy)-2-methylaniline. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position.
Another approach involves the use of Suzuki-Miyaura coupling reactions. This method employs a palladium catalyst to couple a boronic acid derivative with a halogenated precursor, resulting in the formation of the desired compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
4-(Benzyloxy)-5-bromo-2-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of amines from nitro derivatives.
科学的研究の応用
4-(Benzyloxy)-5-bromo-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various functional materials.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
類似化合物との比較
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but differs in the presence of a hydroxyl group and an aldehyde functional group.
4-(Benzyloxy)phenol: Similar structure with a benzyloxy group but lacks the bromine and methyl groups.
4-(Benzyloxy)benzyl chloride: Contains a benzyloxy group and a benzyl chloride moiety, differing in the halogen and position of substitution.
Uniqueness
4-(Benzyloxy)-5-bromo-2-methylaniline is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and benzyloxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C14H14BrNO |
|---|---|
分子量 |
292.17 g/mol |
IUPAC名 |
5-bromo-2-methyl-4-phenylmethoxyaniline |
InChI |
InChI=1S/C14H14BrNO/c1-10-7-14(12(15)8-13(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3 |
InChIキー |
UKGUYPBOVPILJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N)Br)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13337657.png)
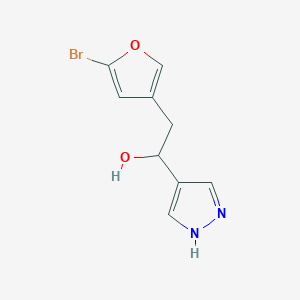
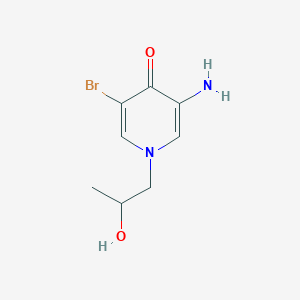
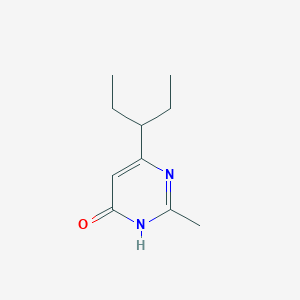
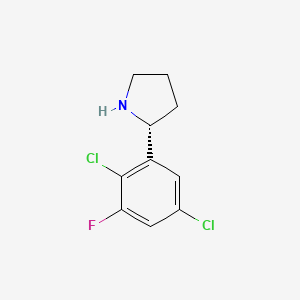



![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13337693.png)

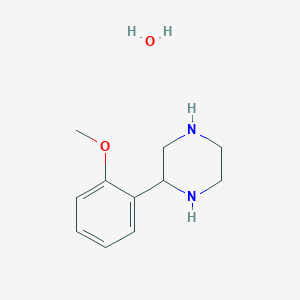

![Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B13337723.png)

